Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Description
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a fused bicyclic compound featuring a pyrrolo[3,2-b]pyridine core with a methyl ester at position 3 and a ketone at position 2.
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-7-5(11-8(6)12)3-2-4-10-7/h2-4,6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSMCLKUEUJZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(C=CC=N2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation Using Aminopyrrole Derivatives
A foundational approach involves the three-component condensation of 3-aminopyrroles, aldehydes, and Meldrum’s acid. This method, adapted from analogous syntheses, proceeds via:
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Formation of the imine intermediate between 3-aminopyrrole and an aldehyde.
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Nucleophilic attack by Meldrum’s acid , leading to cyclization and subsequent decarboxylation.
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Esterification with methanol to introduce the methyl carboxylate group.
Optimization Notes :
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Yields improve with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) due to enhanced electrophilicity.
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Solvent selection (e.g., ethanol or acetonitrile) affects reaction rates, with polar aprotic solvents favoring cyclization.
Example Protocol :
Solvent-Free Ball Milling Synthesis
A mechanochemical approach eliminates solvents, aligning with green chemistry principles. This method, inspired by dihydropyridine syntheses, involves:
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Grinding 3-aminopyrrole , methyl propiolate, and urea in a ball mill.
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In situ cyclization under mechanical force, forming the pyrrolopyridine core.
Key Advantages :
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Reaction completion in 2–4 hours at ambient temperature.
Data Table 1: Ball Milling Conditions and Outcomes
| Reactant Ratios (equiv) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1:1.2:1.5 | 2 | 72 | 91 |
| 1:1.5:2.0 | 3 | 85 | 93 |
Post-Functionalization of Pyrrolo[3,2-b]Pyridine Intermediates
Patent literature describes late-stage modifications of preformed pyrrolopyridines. For example:
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Lithiation at position 3 using LDA at −78°C.
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Quenching with methyl chloroformate to install the ester group.
Critical Considerations :
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Strict temperature control (−70°C to −80°C) prevents side reactions.
Comparative Analysis of Methods
Data Table 2: Method Efficiency Metrics
| Method | Yield Range (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Three-Component | 60–75 | 85–90 | Moderate | High (solvent use) |
| Ball Milling | 70–85 | 90–95 | High | Low |
| Post-Functionalization | 50–65 | 80–88 | Low | Moderate |
The ball milling method outperforms others in yield and sustainability but requires specialized equipment. Three-component condensation offers flexibility in substrate variation, while post-functionalization is limited by intermediate availability.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. Studies have shown that methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate and its analogs can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotic therapies .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a potential therapeutic role in treating inflammatory diseases .
Cancer Research
this compound has also been studied for its anticancer effects. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways . Further research is required to elucidate its mechanism of action and efficacy in vivo.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to the development of novel pharmacophores. For instance:
- Synthesis of Pyrrole Derivatives : The compound can be utilized to synthesize diverse pyrrole derivatives through cyclization reactions .
- Building Block for Complex Molecules : Its reactivity allows it to act as a building block for more complex organic compounds used in pharmaceuticals and agrochemicals .
Material Science
This compound has applications in material science, particularly in the development of polymers and nanomaterials. Its unique chemical structure contributes to:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .
- Nanoparticle Formation : It has been explored as a stabilizing agent in the synthesis of nanoparticles, which are used in drug delivery systems and imaging agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in human macrophages at a concentration of 10 µM. |
| Study C | Cancer Research | Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM after 48 hours of treatment. |
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and analogs:
Functional Group and Substituent Effects
- Ester Group Variations : Methyl esters (e.g., target compound) generally exhibit higher hydrolytic lability compared to ethyl esters (e.g., CAS 23646-21-7) but offer lower molecular weight and improved solubility in polar solvents .
- Halogen Substitution : Bromine at C6 (CAS 36404-89-4) increases lipophilicity but may reduce aqueous solubility, as seen in GP-50 (), where nitro and halogen substituents lowered solubility .
Key Research Findings
Solubility Challenges : Bulky or hydrophobic substituents (e.g., bromine, trifluoromethyl) reduce solubility, as observed in GP-50 and brominated analogs .
Hydrogen-Bonding Networks : The fused pyrrolopyridine core enables robust hydrogen-bonding patterns, critical for crystal engineering () and molecular recognition .
Metabolic Stability : Methyl esters may undergo faster hydrolysis than ethyl esters, impacting pharmacokinetics .
Biological Activity
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS Number: 1356542-85-2) is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article will explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₉H₈N₂O₃
- Molecular Weight: 192.17 g/mol
- MDL Number: MFCD21294394
- CAS Number: 1356542-85-2
Biological Activity Overview
This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent. Research indicates that this compound may possess:
- Antimicrobial properties: Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antibacterial and antifungal activities.
- Anticancer effects: Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines.
- Neuroprotective effects: There is emerging evidence that pyrrole derivatives can protect neuronal cells from oxidative stress.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular processes, which could lead to reduced proliferation of cancer cells.
- Interference with Cell Signaling Pathways: It may modulate signaling pathways associated with apoptosis and cell survival.
- Reactive Oxygen Species (ROS) Scavenging: The compound might act as an antioxidant, reducing oxidative stress in cells.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported the synthesis of various pyrrole derivatives and their evaluation against bacterial strains. This compound was found to be effective against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Anticancer Effects
Research conducted at a leading university explored the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that this compound significantly inhibited cell viability in breast cancer (MCF7) and lung cancer (A549) cells. The mechanism was attributed to apoptosis induction through caspase activation .
Neuroprotective Properties
In a neurobiology study, the compound was tested for its ability to protect neuronal cells from glutamate-induced toxicity. Results showed that treatment with this compound reduced cell death and oxidative stress markers .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, and how can reaction yields be improved?
The compound is synthesized via multicomponent reactions (MCRs) involving ethyl cyanoacetate, aldehydes, and amines under reflux conditions. Cyclization and esterification steps are critical for forming the fused pyrrolopyridine core. Yields typically range from 45–87%, depending on solvent choice (e.g., ethanol or methanol) and catalyst optimization (e.g., p-toluenesulfonic acid). Purification via column chromatography or recrystallization improves purity . To enhance yields, consider:
Q. How can the molecular structure of this compound be rigorously characterized?
X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Key parameters include:
- R-factors (<0.05 for high-resolution data) to validate structural accuracy .
- Torsional strain analysis of the fused pyrrolopyridine rings using software like Mercury or Olex2 .
- Hydrogen bonding networks (e.g., O—H···O or O—H···π interactions) identified via graph-set analysis to explain crystal packing .
Advanced Research Questions
Q. What mechanistic pathways underlie its bioactivity, and how can they be experimentally validated?
The compound’s fused heterocyclic core enables kinase inhibition via ATP-binding site interactions. To validate mechanisms:
- Molecular docking studies (e.g., AutoDock Vina) to predict binding affinities for kinases like FGFR or MAPK .
- In-vitro enzyme assays (e.g., fluorescence polarization) to measure IC₅₀ values.
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in target enzymes upon binding .
Q. How should researchers resolve contradictions in reported biological activity across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Crystallographic polymorphism affecting solubility and bioavailability. Conduct differential scanning calorimetry (DSC) to identify polymorphic forms .
- Assay conditions (e.g., pH, co-solvents). Standardize protocols using guidelines like the NIH Assay Guidance Manual.
- Structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., ester vs. carboxylate derivatives) .
Q. What methodologies are recommended for toxicological profiling in pre-clinical studies?
Q. How can the compound’s activity against sigma receptors be explored for neurological applications?
Sigma-1 receptor modulation is implicated in neuroprotection. Key steps:
- Radioligand binding assays with [³H]-(+)-pentazocine to measure receptor affinity .
- In-vivo behavioral models (e.g., Morris water maze for cognitive effects in rodents).
- Metabolite identification via LC-MS/MS to assess blood-brain barrier permeability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
